1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, monohydrochloride, (Z)-
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Overview
Description
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- (9CI) is a chemical compound known for its significant pharmacological activities. This compound is commonly referred to as diltiazem hydrochloride in the pharmaceutical industry. It is widely used as a calcium channel blocker, primarily for the treatment of cardiovascular diseases such as hypertension and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- involves several steps. One common method includes the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with dimethylaminoethyl chloride in the presence of potassium carbonate in a toluene/water mixture. This reaction is facilitated by a phase-transfer catalyst. The final product is obtained by O-acetylation of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts and solubilizing agents is crucial in optimizing the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- undergoes various chemical reactions, including:
N-alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
O-acetylation: Reaction with acetic anhydride to form acetyl derivatives.
Oxidation and Reduction: Can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dihydro derivatives.
Common Reagents and Conditions
N-alkylation: Dimethylaminoethyl chloride, potassium carbonate, toluene/water mixture, phase-transfer catalyst.
O-acetylation: Acetic anhydride, base catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
N-alkyl derivatives:
Acetyl derivatives:
Sulfoxides and sulfones: Formed by oxidation.
Dihydro derivatives: Formed by reduction.
Scientific Research Applications
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of heterocyclic chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular calcium channels and its role in modulating cellular functions.
Medicine: Extensively used in the development of cardiovascular drugs, particularly as a calcium channel blocker for treating hypertension and angina.
Mechanism of Action
The primary mechanism of action of 1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscles and a reduction in cardiac workload. The compound targets calcium channels in the heart and blood vessels, thereby exerting its antihypertensive and antianginal effects .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker used for similar indications.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar pharmacological effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- is unique due to its benzothiazepine structure, which provides a distinct pharmacokinetic and pharmacodynamic profile compared to other calcium channel blockers. Its ability to modulate both vascular and cardiac calcium channels makes it particularly effective in treating cardiovascular conditions .
Properties
CAS No. |
40601-99-8 |
---|---|
Molecular Formula |
C20H25ClN2O3S |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(2R,3R)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m0./s1 |
InChI Key |
XNQWAVFYFJXSHD-GRTNUQQKSA-N |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@@H]([C@@H](C1=O)O)C3=CC=C(C=C3)OC.Cl |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |
Related CAS |
402939-17-7 |
Origin of Product |
United States |
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